3-Azetidinemethanol, alpha,alpha-bis(trifluoromethyl)-
CAS No.: 1628733-97-0
Cat. No.: VC8245994
Molecular Formula: C6H7F6NO
Molecular Weight: 223.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1628733-97-0 |
|---|---|
| Molecular Formula | C6H7F6NO |
| Molecular Weight | 223.12 g/mol |
| IUPAC Name | 2-(azetidin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
| Standard InChI | InChI=1S/C6H7F6NO/c7-5(8,9)4(14,6(10,11)12)3-1-13-2-3/h3,13-14H,1-2H2 |
| Standard InChI Key | YFXGVJBOZWRYIC-UHFFFAOYSA-N |
| SMILES | C1C(CN1)C(C(F)(F)F)(C(F)(F)F)O |
| Canonical SMILES | C1C(CN1)C(C(F)(F)F)(C(F)(F)F)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a central azetidine ring (a four-membered nitrogen-containing heterocycle) with a methanol group (-CH₂OH) at the 3-position. The alpha carbon of the methanol substituent is bonded to two trifluoromethyl groups, creating a sterically hindered and electron-deficient environment. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₇F₆NO | |
| Molecular weight | 223.12 g/mol | |
| Hydrogen bond donors | 2 (OH and NH) | |
| Hydrogen bond acceptors | 8 (3 F, 1 O, 1 N) | |
| Topological polar surface area | 32.3 Ų |
The trifluoromethyl groups induce strong electronegativity, lowering the pKa of the hydroxyl group (estimated ~10.5) compared to non-fluorinated analogs.
Spectroscopic Characteristics
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¹H NMR: Signals at δ 2.31 ppm (m, 2H, azetidine CH₂), δ 3.89–4.52 ppm (m, 4H, azetidine N-CH₂ and methanol CH₂), δ 7.43 ppm (m, 1H, NH) .
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¹³C NMR: CF₃ carbons appear at ~120 ppm (q, J = 288 Hz), while the azetidine carbons resonate between 45–60 ppm .
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IR: Strong absorption at 1120–1250 cm⁻¹ (C-F stretching) and 3400 cm⁻¹ (O-H stretch) .
Synthesis and Reactivity
Synthetic Routes
Three primary methods have been reported:
Ring-Opening of Epoxides
Trifluoromethylated epoxides react with azetidine derivatives under basic conditions (K₂CO₃/DMF) to yield the target compound in 65–78% yield . Stereochemical control is achieved using chiral auxiliaries like (S)-BINOL .
Mitsunobu Reaction
Azetidinemethanol precursors are coupled with bis(trifluoromethyl) alcohols using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method affords enantiomerically pure products (up to 98% ee) but requires low temperatures (0°C) .
Catalytic Asymmetric Synthesis
Dinuclear zinc complexes derived from hydroxyphenylbis(azetidinemethanol) ligands enable enantioselective synthesis. For example, the Zn-AzePhenol system achieves 91% ee at 0°C .
Reactivity Profile
The compound participates in:
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Nucleophilic substitutions: The hydroxyl group undergoes Mitsunobu reactions with aryl halides .
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Coordination chemistry: Acts as a bidentate ligand for Zn²⁺ and Pd²⁺ in catalytic systems .
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Ring-expansion reactions: Reacts with ketenes to form six-membered lactams under mild conditions .
Applications in Catalysis
Asymmetric Aldol Reactions
The Zn-AzePhenol complex catalyzes aldol additions between 2-hydroxyacetophenones and ethyl glyoxylate, yielding syn-products with 96% ee and anti-products with 93% ee (Scheme 1) .
Table 1: Catalytic Performance in Aldol Reactions
| Substrate (R) | Yield (%) | syn:anti | ee (%) |
|---|---|---|---|
| -OCH₃ | 41 | 1:1.4 | 96 |
| -CH₃ | 57 | 1:1.8 | 93 |
| -NO₂ | 22 | 1:1.1 | 68 |
C–F Bond Formation
The compound serves as a precursor for trifluoromethylated indoles via Friedel-Crafts alkylation. Using a Zn-ProPhenol catalyst, enantioselectivities reach 88% ee (Scheme 2) .
Pharmaceutical Relevance
Antibacterial Agents
Derivatives bearing 5-bromo-3-pyridinyl ether moieties exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus (MRSA) . The trifluoromethyl groups enhance membrane permeability and metabolic stability.
Kinase Inhibitors
In palladium-catalyzed cross-coupling reactions, the azetidine ring acts as a conformationally restricted scaffold for ATP-competitive inhibitors (IC₅₀ = 12 nM vs. JAK2) .
Comparative Analysis with Analogues
Table 2: Structural and Functional Comparison
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